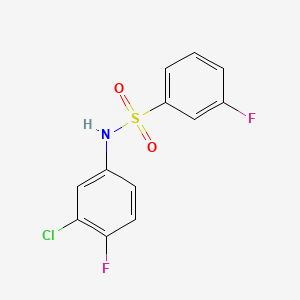

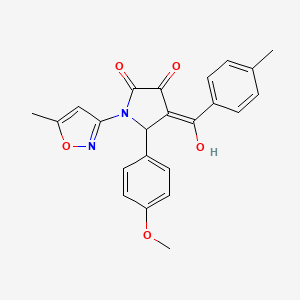

N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Enantioselective Fluorination

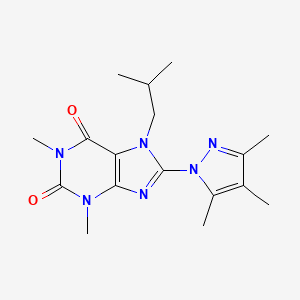

A study detailed the fine-tuning of N-fluorobenzenesulfonamide reactivity and selectivity for fluorination reactions, showcasing its application in the enantioselective fluorination of 2-oxindoles. Using N-fluoro-4,4'-difluoro-benzenesulfonamide, researchers achieved 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

Asymmetric Synthesis of Fluorothalidomide

The asymmetric synthesis of 3'-fluorothalidomide was achieved through enantiodivergent electrophilic fluorination, highlighting the versatility of N-fluorobenzenesulfonimide in synthesizing enantiomerically pure compounds (Yamamoto et al., 2011).

Enhancing Enantioselectivity in Fluorination

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide was introduced as a sterically demanding electrophilic fluorinating reagent, demonstrating improved enantioselectivity compared to its analogs, showcasing its application in the selective synthesis of fluorinated organic molecules (Yasui et al., 2011).

Aminochlorination of Alkenes

A novel aminochlorination process of alkenes using N-chloro-N-fluorobenzenesulfonamide was developed, highlighting the compound's utility in regioselective synthesis of chloroaminated products. This method underscores the role of fluorine's electronic and steric effects in influencing reactivity and selectivity (Pu et al., 2016).

Efficient Nitrogen Source for C–N Bond Formation

N-Fluorobenzenesulfonimide has been identified as an efficient nitrogen source for the formation of C–N bonds, illustrating its significant role in facilitating various amination reactions. This review encapsulates its utility in organic synthesis, emphasizing its versatility as a reagent (Li & Zhang, 2014).

Wirkmechanismus

Target of Action

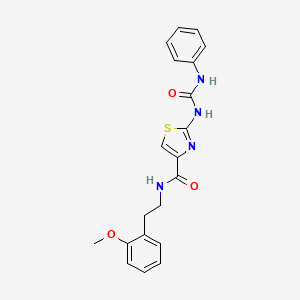

The primary target of N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

Similar compounds like gefitinib have been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide can lead to cell cycle arrest, activation of the intrinsic apoptotic pathway, nuclear fragmentation, and an increase in the levels of reactive oxygen species (ROS) . This results in the death of cancer cells, thereby inhibiting tumor growth .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2S/c13-11-7-9(4-5-12(11)15)16-19(17,18)10-3-1-2-8(14)6-10/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUPQHUETHKMBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2827915.png)

![(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2827916.png)

![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2827921.png)

![7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827922.png)

![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)